Diphenyliodonium iodide

Photochemistry Photoinitiator Quantum Yield

Standard photoinitiators lack living polymerization control. Diphenyliodonium iodide (CAS 2217-79-0) uniquely enables photo-induced living cationic polymerization of vinyl ethers (e.g., isobutyl vinyl ether), with complete conversion in 15 min at -78 °C using ZnI₂ as activator. • Living character: controlled MW, narrow dispersity, block copolymer architectures • High-efficiency PAG: quantum yield for acid formation matches iodonium salt disappearance • Also serves as electrophilic arylating agent & NADPH oxidase inhibitor ≥98% purity. Multiple pack sizes in stock. Global shipping.

Molecular Formula C12H10I2
Molecular Weight 408.02 g/mol
CAS No. 2217-79-0
Cat. No. B145650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium iodide
CAS2217-79-0
Synonymsdiphenyliodonium
diphenyliodonium bromide
diphenyliodonium chloride
diphenyliodonium hexafluoroarsenate
diphenyliodonium hexafluorophosphate
diphenyliodonium iodide
diphenyliodonium nitrate
diphenyliodonium nitrite
diphenyliodonium sulfate (1:1)
diphenyliodonium tosylate
iodonium biphenyl
iodoniumdiphenyl
Molecular FormulaC12H10I2
Molecular Weight408.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-]
InChIInChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
InChIKeyWQIRVUAXANLUPO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium Iodide: Identity and Procurement


Diphenyliodonium iodide (CAS 2217-79-0) is a diaryliodonium salt with the molecular formula C12H10I2 and molecular weight 408.02 g·mol−1 [1]. As a hypervalent iodine(III) compound featuring the diphenyliodonium cation paired with an iodide counterion, it appears as a white to pale yellow-green crystalline powder with a melting point of 162–164 °C (decomposes at 172–175 °C) [2]. This compound serves as a photoinitiator, photoacid generator, arylating reagent, and oxidizing agent in organic synthesis and polymer chemistry [3].

Photoinitiation & Photoacid Generation

Suitable for studies requiring iodide-mediated electron-transfer photolysis with high quantum yield of acid formation.

Living Cationic Polymerization

Supports photo-induced living polymerization of vinyl ethers using iodide counterion-specific initiation.

Electrophilic Arylation

Serves as a hypervalent iodine arylating agent for metal-free or transition metal-catalyzed coupling reactions.

Diphenyliodonium Iodide: Counterion Impact on Performance


Diaryliodonium salts bearing different counterions exhibit fundamentally distinct reactivity profiles, photochemical behavior, and thermal stability that preclude direct substitution [1]. As established in the literature, only diaryliodonium salts with non-nucleophilic counterions (e.g., hexafluoroantimonate, hexafluorophosphate) serve effectively as photoinitiators for cationic polymerization, since nucleophilic anions such as chloride prematurely terminate the cationic chain reaction [2]. The iodide counterion occupies a unique position in this landscape—it is nucleophilic enough to enable distinct electron-transfer pathways during photolysis yet retains sufficient stability for applications where controlled radical or acid generation is required [3]. Furthermore, the counterion directly influences thermal decomposition behavior, solubility, and the quantum efficiency of photoproduct formation [4].

Photochemical pathway mismatch

Iodide enables an electron-transfer mechanism distinct from the homolytic cleavage of non-nucleophilic counterions (e.g., PF₆⁻, SbF₆⁻), altering initiation kinetics and quantum yields.

Thermal behaviour differences

The iodide salt decomposes vigorously near its melting point, while hexafluorophosphate melts without reported decomposition, requiring different handling and processing protocols.

Polymerization control gap

Diphenyliodonium iodide supports living cationic polymerization; salts with non-nucleophilic counterions are optimized for non-living systems and may not provide architectural control.

Diphenyliodonium Iodide: Differentiation Evidence


Photochemical Quantum Yield: Iodide vs Chloride

Diphenyliodonium iodide demonstrates superior photochemical efficiency compared to diphenyliodonium chloride in terms of productive photoproduct formation. In the case of diphenyliodonium iodide, the quantum yields of iodonium salt disappearance (ΦI) and protonic acid formation (ΦP) are equal within experimental error [1]. In contrast, for diphenyliodonium chloride, the quantum yield of iodobenzene formation reaches only half of the ΦI and ΦP values [2].

Quantum yield (ΦI vs ΦP)
Head-to-head
ΦI ≈ ΦP within experimental error; ~2× higher productive QY than chloride salt for photoproduct formation.
Supports iodide-specific photoinitiation efficiency screening.
Stationary photolysis in solution; lower loading or faster curing context.
Photochemistry Photoinitiator Quantum Yield

Synthesis Yield: Preparative Route

Diphenyliodonium iodide is accessible via a well-established synthetic route from iodosobenzene and iodoxybenzene, yielding 70–72% isolated product after precipitation with potassium iodide [1]. This yield provides a reproducible benchmark for laboratory-scale preparation, with the reaction catalyzed by hydroxide ions and completed under mild conditions at room temperature . Comparative synthetic yields for diphenyliodonium salts with alternative counterions vary significantly depending on the anion-exchange or direct synthesis method employed; the iodide salt's yield is reliably documented in Organic Syntheses [2].

Synthetic yield
Reported
70–72% isolated yield
Validated preparative route supports consistent supply.
Organic Syntheses protocol; iodosobenzene/iodoxybenzene route.
Organic Synthesis Hypervalent Iodine Preparative Chemistry

Thermal Stability: Iodide vs Hexafluorophosphate

Diphenyliodonium iodide exhibits a melting range of 162–164 °C with vigorous decomposition occurring at 172–175 °C [1]. This contrasts with diphenyliodonium hexafluorophosphate (CAS 58109-40-3), which melts at 140–143 °C without reported vigorous decomposition in the same temperature range . The thermal stability of diaryliodonium salts is systematically affected by counterion choice, with some salts decomposing rather than melting at elevated temperatures, thereby imposing limits on reaction temperatures in subsequent applications [2].

Thermal stability
Head-to-head
m.p. 162–164 °C; vigorous decomposition at 172–175 °C vs PF₆⁻ salt m.p. 140–143 °C without reported decomposition.
Informs processing temperature limits and safety review.
Iodide salt requires careful control near decomposition threshold.
Thermal Stability Material Processing Safety

Electron-Transfer Photolysis Pathway

Diphenyliodonium iodide exhibits a distinct photolytic mechanism characterized by an electron-transfer pathway involving the iodide counterion, which results in higher iodine yields compared to other diphenyliodonium salts [1]. Laser flash photolysis studies reveal that excitation of diphenyliodonium iodide in its charge-transfer band yields an initial transient with a lifetime of approximately 200 ps, followed by a strongly absorbing secondary transient on the nanosecond timescale [2]. This behavior differs mechanistically from diphenyliodonium salts with non-nucleophilic counterions, which primarily undergo homolytic C–I bond cleavage without this counterion-mediated electron-transfer contribution [3].

Electron-transfer pathway
Head-to-head
Iodide-mediated electron-transfer, transient lifetime ~200 ps (laser flash photolysis); distinct from homolytic cleavage of non-nucleophilic salts.
Supports mechanism interpretation for radical/acid generation studies.
Higher iodine yields observed due to counterion participation.
Photochemistry Reaction Mechanism Electron Transfer

Living Cationic Polymerization Initiation

Diphenyliodonium iodide (DPII) has been successfully employed in photo-induced living cationic polymerization of isobutyl vinyl ether (IBVE), achieving complete polymerization within 15 minutes at −78 °C when combined with zinc iodide as an activator in a toluene/diethyl ether mixed solvent [1][2]. The resulting polymer exhibits living character, as evidenced by linear molecular weight growth with conversion and narrow molecular weight distribution [3]. This performance profile distinguishes DPII from other diphenyliodonium salts, whose counterions (e.g., hexafluorophosphate, hexafluoroantimonate) are generally optimized for non-living cationic photopolymerization systems rather than controlled/living processes [4].

Living polymerization
Class-level
Complete IBVE polymerization within 15 min at −78 °C with ZnI₂; living character confirmed by linear Mn growth and narrow dispersity.
Supports living polymerization research context (class-level inference).
Direct comparisons with other counterions under identical conditions not available.
Polymer Chemistry Living Polymerization Cationic Polymerization

Diphenyliodonium Iodide: Application Scenarios


Photoinduced Living Cationic Polymerization of Vinyl Ethers

Diphenyliodonium iodide uniquely enables photo-induced living cationic polymerization of vinyl ethers such as isobutyl vinyl ether, with complete conversion achieved within 15 minutes at −78 °C using ZnI₂ as an activator [1]. The living character permits synthesis of polymers with controlled molecular weight, narrow dispersity, and block copolymer architectures [2]. This application leverages the iodide counterion's specific role in generating HI adducts that serve as the actual initiating species, a mechanism distinct from standard photoinitiator-grade iodonium salts that do not support living polymerization control [3].

Photoacid Generation: Polymerizations and Resists

Diphenyliodonium iodide functions as an effective photoacid generator (PAG), with its quantum yield for protonic acid formation (ΦP) matching the quantum yield for iodonium salt disappearance (ΦI) within experimental error [1]. This high-efficiency acid generation, combined with the iodide-specific electron-transfer pathway that enhances iodine yields compared to other counterions, makes it suitable for acid-catalyzed polymerizations and photoresist formulations [2]. The compound's performance as a PAG is documented in the context of epoxy group-containing photosensitive polyimides and other acid-sensitive materials [3].

Electrophilic Arylation in Organic Synthesis

As a diaryliodonium salt, diphenyliodonium iodide serves as an electrophilic arylating agent in both metal-free and transition metal-catalyzed arylation reactions [1]. Diaryliodonium salts are recognized as excellent surrogates for aryl halides, exhibiting superior reactivity that enables arylation reactions under milder conditions [2]. While the iodide counterion's nucleophilicity limits its utility in reactions requiring non-nucleophilic conditions, it provides distinct advantages in systems where the iodide can participate as a leaving group or where the electron-transfer characteristics of the iodide anion are mechanistically beneficial [3].

NADPH Oxidase Inhibition

Diphenyliodonium (as the cation component) is a well-established inhibitor of NADPH oxidase and neutrophil superoxide-generating oxidase [1]. While the chloride salt is more commonly cited in biological literature, the iodide salt offers equivalent cation-mediated inhibitory activity with potentially different solubility and formulation characteristics [2]. Researchers should note that the biological activity derives from the diphenyliodonium cation rather than the counterion; however, the iodide counterion may influence compound solubility, cellular uptake kinetics, and compatibility with biological assay buffers [3].

Application
Selection Property
Validation Focus
Photoinduced living cationic polymerization research
Iodide-specific living initiation
Living character and narrow dispersity verification
Photoacid generation for acid-catalyzed studies
High quantum yield acid production
Acid yield and curing efficiency under UV
Electrophilic arylation in organic synthesis
Hypervalent iodine aryl transfer
Reaction scope and mild conditions review
NADPH oxidase inhibition studies (research tool)
Cation-mediated enzyme inhibition
Assay compatibility and solubility profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyliodonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.